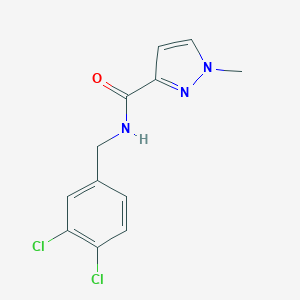![molecular formula C17H15ClN2O3 B213683 {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone, also known as CPFM-DMPM, is a novel synthetic compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. For example, {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been shown to have various biochemical and physiological effects. For example, it has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. It has also been shown to reduce the levels of glucose and cholesterol in the blood of diabetic rats. Additionally, {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is its potential as a drug candidate for the treatment of various diseases. Its anticancer, anti-inflammatory, and antidiabetic properties make it a promising candidate for further development. However, one of the limitations of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone is its low yield of synthesis, which may make it difficult to produce large quantities of the compound for further studies.
Zukünftige Richtungen
There are several future directions for the study of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone. First, further studies are needed to fully understand the mechanism of action of the compound. Second, more studies are needed to evaluate the safety and efficacy of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone in animal models and in clinical trials. Third, additional studies are needed to explore the potential applications of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, research is needed to develop more efficient methods for the synthesis of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone, which may increase its potential for further development as a drug candidate.
Synthesemethoden
The synthesis of {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone involves the reaction of 5-(bromomethyl)furan-2-yl chloride with 3-chlorophenol in the presence of a base, followed by the reaction of the resulting intermediate with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a coupling reagent. The final product is obtained by the addition of methanesulfonyl chloride and triethylamine. The yield of the synthesis is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. Recent studies have shown that {5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone has anticancer, anti-inflammatory, and antidiabetic properties. It has also been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone |
|---|---|
Molekularformel |
C17H15ClN2O3 |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
[5-[(3-chlorophenoxy)methyl]furan-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-8-12(2)20(19-11)17(21)16-7-6-15(23-16)10-22-14-5-3-4-13(18)9-14/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
CCCYUGAHSZEGHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)





![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)


![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B213619.png)
![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)